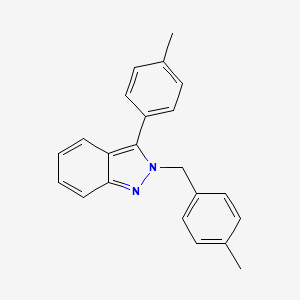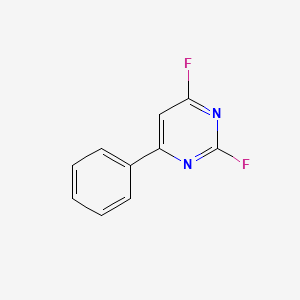
2,4-Difluoro-6-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of fluorine atoms at positions 2 and 4, along with a phenyl group at position 6, imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-6-phenylpyrimidine typically involves the use of halogenated pyrimidine precursors. One common method is the nucleophilic substitution reaction of 2,4-dichloro-6-phenylpyrimidine with fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions. The reaction is usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity. The choice of reagents, solvents, and catalysts is crucial to ensure cost-effectiveness and environmental sustainability .
化学反応の分析
Types of Reactions
2,4-Difluoro-6-phenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Coupling Reactions: It can undergo coupling reactions with boronic acids or organometallic reagents under Suzuki-Miyaura or Stille coupling conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate (K₂CO₃)) in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
2,4-Difluoro-6-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory, antiviral, and anticancer activities.
Industry: The compound finds applications in the production of agrochemicals, dyes, and advanced materials.
作用機序
The mechanism of action of 2,4-Difluoro-6-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design. The phenyl group contributes to hydrophobic interactions with target proteins, further enhancing its biological activity .
類似化合物との比較
Similar Compounds
2,4-Dichloro-6-phenylpyrimidine: A precursor in the synthesis of 2,4-Difluoro-6-phenylpyrimidine.
2,4-Difluoro-6-methylpyrimidine: Similar structure but with a methyl group instead of a phenyl group.
2,4-Difluoro-5-phenylpyrimidine: Similar structure with the phenyl group at position 5 instead of 6.
Uniqueness
This compound is unique due to the specific positioning of the fluorine atoms and the phenyl group, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a versatile intermediate in various synthetic and industrial processes .
特性
分子式 |
C10H6F2N2 |
|---|---|
分子量 |
192.16 g/mol |
IUPAC名 |
2,4-difluoro-6-phenylpyrimidine |
InChI |
InChI=1S/C10H6F2N2/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h1-6H |
InChIキー |
ZCHHTEOFXSGDMW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


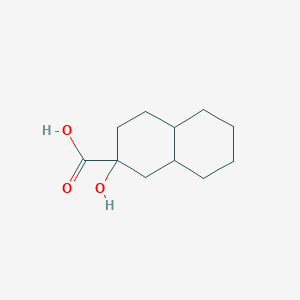
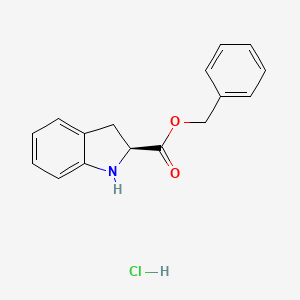

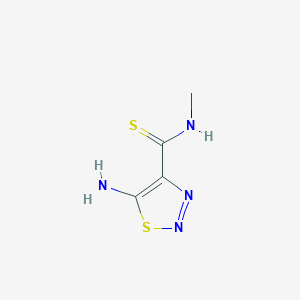
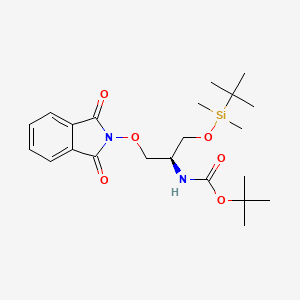
![Isothiazolo[5,4-c]pyridin-3-amine](/img/structure/B13095440.png)
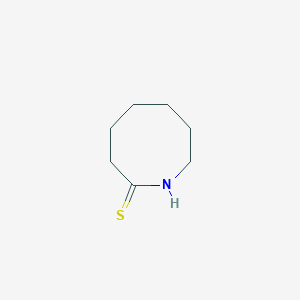
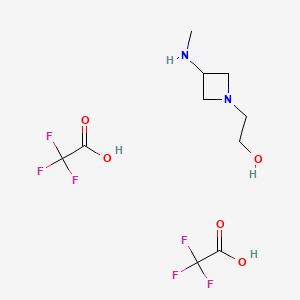
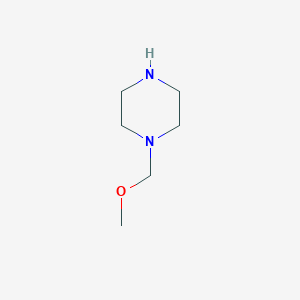
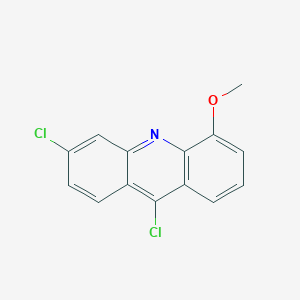

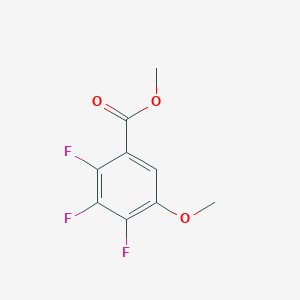
![3-Methylpyrimido[5,4-e][1,2,4]triazine](/img/structure/B13095483.png)
